



Application of TDI-8304 in Studying the Ubiquitin-Proteasome System in Malaria

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Compound of Interest		
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Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents that act on new therapeutic targets. The ubiquitin-proteasome system (UPS) is essential for maintaining protein homeostasis in the parasite and has been identified as a promising target for antimalarial drug development.[1][2][3][4] Inhibition of the parasite's proteasome leads to the accumulation of ubiquitinated proteins, causing cell cycle arrest and apoptosis.[5] TDI-8304 is a potent and highly selective noncovalent, macrocyclic peptide inhibitor of the P. falciparum 20S (Pf20S) proteasome.[6][7] This document provides detailed application notes and protocols for utilizing TDI-8304 in the investigation of the malaria parasite's UPS.

TDI-8304 specifically targets the β5 subunit of the Pf20S proteasome in a time-dependent manner.[6] It exhibits marked selectivity for the parasite proteasome over human constitutive and immunoproteasomes, a critical feature for minimizing host toxicity.[6] Studies have demonstrated its efficacy against both drug-sensitive and artemisinin-resistant strains of P. falciparum in vitro and its ability to reduce parasitemia in a humanized mouse model of malaria. [6][8] Furthermore, TDI-8304 displays synergistic activity with artemisinin derivatives, highlighting its potential in combination therapies.[6]

Quantitative Data Summary



The following tables summarize the in vitro efficacy and selectivity of TDI-8304 against various P. falciparum strains and human cells.

Table 1: In Vitro Activity of TDI-8304 against P. falciparum Strains

P. falciparum Strain	Resistance Profile	EC50 (nM)
3D7	Drug-sensitive	18 (geometric mean)
Dd2	Chloroquine-resistant, Pyrimethamine-resistant	Potent inhibition
Dd2β6A117D	Proteasome inhibitor-resistant	Potent inhibition
Dd2β5A49S	Proteasome inhibitor-resistant	Potent inhibition
Cam3.IRev	Artemisinin-sensitive	More susceptible than Cam3.IR539T
Cam3.IR539T	Artemisinin-resistant	Susceptible
Clinical Isolates (Uganda, n=38)	Varied	5-30 (range), 18 (mean)

Data compiled from multiple sources.[5][6][9]

Table 2: Selectivity of TDI-8304

Cell Line/Proteasome	Туре	Activity
HepG2	Human hepatoma cells	Non-toxic
Human c-20S	Human constitutive proteasome	Marked selectivity for Pf20S
Human i-20S	Human immunoproteasome	Marked selectivity for Pf20S

Data compiled from multiple sources.[6]

Signaling Pathways and Experimental Workflows





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Figure 1: The Ubiquitin-Proteasome System in Plasmodium falciparum and the inhibitory action of TDI-8304.



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Figure 2: General experimental workflow for evaluating the antiplasmodial activity of TDI-8304.

Experimental Protocols

Protocol 1: In Vitro Susceptibility of P. falciparum to TDI-8304 using SYBR Green I Assay

Objective: To determine the 50% effective concentration (EC50) of TDI-8304 against asexual blood-stage P. falciparum.

Materials:

- P. falciparum culture (synchronized to ring stage)
- Human erythrocytes (O+)

Methodological & Application



- Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 μg/mL gentamicin, and 0.25% sodium bicarbonate)
- TDI-8304 stock solution (in DMSO)
- 96-well black, clear-bottom microplates
- SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 1x SYBR Green I dye
- Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)

Procedure:

- Parasite Culture: Maintain synchronized P. falciparum cultures in complete medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
- Drug Dilution: Prepare serial dilutions of TDI-8304 in complete culture medium in a 96-well plate. A typical starting concentration is 1 μM, followed by 2-fold serial dilutions. Include drugfree wells as negative controls and uninfected erythrocytes as a background control.
- Assay Setup: Prepare a parasite suspension of 1% parasitemia and 2% hematocrit. Add 180 μ L of this suspension to each well of the drug-diluted plate (final volume 200 μ L).
- Incubation: Incubate the plates for 72 hours under the standard culture conditions.
- Lysis and Staining: After incubation, carefully remove 100 μL of the supernatant from each well. Add 100 μL of SYBR Green I lysis buffer to each well.
- Incubation for Lysis: Seal the plates and incubate in the dark at room temperature for 1 hour.
- Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
- Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.



Protocol 2: In Vivo Efficacy of TDI-8304 in a Humanized Mouse Model

Objective: To evaluate the in vivo antimalarial activity of TDI-8304 in a P. falciparum-infected humanized mouse model.

Materials:

- NOD-scid IL-2Ry-null (NSG) mice
- Human erythrocytes (O+)
- P. falciparum 3D7 strain
- TDI-8304 formulation for subcutaneous injection
- Vehicle control
- Giemsa stain
- Microscope

Procedure:

- Humanization of Mice: Engraft NSG mice with human erythrocytes to achieve a stable level
 of human red blood cells in circulation.
- Infection: Infect the humanized mice intravenously with P. falciparum-infected erythrocytes.
- Monitoring Parasitemia: Monitor the parasitemia daily by preparing thin blood smears from tail vein blood and staining with Giemsa.
- Treatment: Once parasitemia reaches a predetermined level (e.g., 1%), randomize the mice into treatment and control groups. Administer TDI-8304 (e.g., 100 mg/kg) subcutaneously twice daily for a specified duration (e.g., 4 days). The control group receives the vehicle alone.



- Continued Monitoring: Continue to monitor parasitemia daily throughout the treatment period and for a follow-up period to check for recrudescence.
- Efficacy Assessment: The efficacy of TDI-8304 is determined by the reduction in parasitemia in the treated group compared to the vehicle-treated control group.

Protocol 3: Proteasome Activity Assay

Objective: To assess the inhibitory effect of TDI-8304 on the chymotrypsin-like activity of the P. falciparum proteasome.

Materials:

- Lysate from saponin-lysed P. falciparum trophozoites or purified Pf20S proteasome
- Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
- Assay buffer (e.g., 25 mM HEPES, pH 7.5)
- TDI-8304
- Black 96-well microplates
- Fluorescence plate reader (380 nm excitation, 460 nm emission)

Procedure:

- Inhibitor Pre-incubation: In the wells of a black microplate, pre-incubate the parasite lysate or purified Pf20S with varying concentrations of TDI-8304 in assay buffer for a specified time (e.g., 30 minutes) at 37°C.
- Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to each well.
- Kinetic Measurement: Immediately measure the increase in fluorescence over time using a
 plate reader. The release of the fluorescent AMC group is indicative of proteasome activity.
- Data Analysis: Calculate the rate of substrate hydrolysis for each inhibitor concentration.
 Determine the IC50 value by plotting the percentage of inhibition against the log of the



inhibitor concentration.

Protocol 4: Synergy Testing with Dihydroartemisinin (DHA)

Objective: To evaluate the in vitro interaction between TDI-8304 and dihydroartemisinin (DHA).

Procedure:

- Fixed-Ratio Isobologram Method: Prepare serial dilutions of TDI-8304 and DHA individually and in fixed-ratio combinations (e.g., 4:1, 3:2, 2:3, 1:4 based on their individual EC50 values).
- In Vitro Susceptibility Assay: Perform the SYBR Green I assay as described in Protocol 1 with the individual drugs and the fixed-ratio combinations.
- Data Analysis:
 - Determine the EC50 for each drug alone and for each combination.
 - Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
 FIC of Drug A = (EC50 of A in combination) / (EC50 of A alone).
 - The sum of the FICs (Σ FIC) is calculated: Σ FIC = FIC of Drug A + FIC of Drug B.
 - Interpret the results:
 - ΣFIC ≤ 0.5: Synergy
 - $0.5 < \Sigma FIC \le 4.0$: Additive/Indifference
 - ΣFIC > 4.0: Antagonism

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